molecular formula C13H17ClN2O B1663820 Tacrine hydrochloride monohydrate CAS No. 206658-92-6

Tacrine hydrochloride monohydrate

カタログ番号: B1663820
CAS番号: 206658-92-6
分子量: 252.74 g/mol
InChIキー: PXGRMZYJAOQPNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tacrine hydrochloride monohydrate (C₁₃H₁₄N₂·HCl·H₂O) is a cholinesterase inhibitor first developed for Alzheimer’s disease (AD) treatment. It functions by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for acetylcholine hydrolysis, thereby enhancing cholinergic neurotransmission . Structurally, it belongs to the 1,2,3,4-tetrahydroacridine family, featuring a planar acridine core with an amino substitution at position 9 . Pharmacopeial standards confirm its purity (98.5–101.5% anhydrous basis) and identity via infrared spectroscopy .

準備方法

Synthetic Routes to Tacrine Hydrochloride Monohydrate

Friedländer Condensation Approach

The Friedländer reaction remains the most widely employed method for constructing the tacrine core. This one-pot condensation involves reacting 2-aminobenzonitrile derivatives with cyclic ketones such as cyclohexanone under acidic conditions. For instance, 2-aminobenzonitrile undergoes cyclization with cyclohexanone in the presence of phosphorus oxychloride (POCl₃) to yield 9-chloro-1,2,3,4-tetrahydroacridine (intermediate 3a ). Subsequent hydrolysis of the chloro intermediate under basic conditions produces the free base tacrine, which is then protonated using hydrochloric acid to form the hydrochloride salt.

Critical parameters influencing yield and purity include:

  • Reaction temperature : Optimal cyclization occurs at 80–90°C.
  • Acid catalyst concentration : POCl₃ at 1.5 equivalents ensures complete conversion without side reactions.
  • Solvent system : Anhydrous toluene minimizes hydrolysis of intermediates.

A representative synthetic pathway is summarized below:

Step Reactants Conditions Product Yield (%)
1 2-Aminobenzonitrile + Cyclohexanone POCl₃, 85°C, 6 h 9-Chloro-1,2,3,4-tetrahydroacridine (3a ) 78
2 3a + NaOH H₂O, 100°C, 3 h Tacrine free base 92
3 Tacrine + HCl Ethanol, RT, 2 h This compound 85

Nucleophilic Substitution and Cyclization Methods

Alternative routes involve nucleophilic substitution reactions to modify the tacrine scaffold prior to salt formation. For example, 9-chloro-1,2,3,4-tetrahydroacridine (3a ) can react with propargyl bromide in dimethylformamide (DMF) to introduce alkynyl side chains, enabling further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While these methods expand structural diversity, they require additional purification steps to isolate the monohydrate form.

Salt Formation and Crystallization

Conversion of tacrine free base to the hydrochloride monohydrate is achieved by dissolving the base in ethanol and treating with concentrated hydrochloric acid at room temperature. The monohydrate crystallizes upon slow evaporation, with water content verified by Karl Fischer titration. Key considerations include:

  • Stoichiometry : A 1:1 molar ratio of tacrine to HCl ensures complete protonation without excess acid.
  • Crystallization solvent : Ethanol-water mixtures (7:3 v/v) yield crystals with consistent hydration.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC) Analysis

The United States Pharmacopeia (USP) specifies an HPLC method for quantifying this compound purity:

Parameter Specification
Column 4.6 mm × 25 cm, 5 µm L11 packing
Mobile phase 0.05 M KH₂PO₄ (pH 3.0 adjusted with H₃PO₄)
Flow rate 1.5 mL/min
Detection UV at 243 nm
Retention time Tacrine: ~8.2 min; 2-aminobenzonitrile: ~4.0 min
System suitability Resolution ≥10; Theoretical plates ≥5200

This method achieves a relative standard deviation (RSD) of ≤0.41% for replicate injections, ensuring robust quantification.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (D₂O) : δ 7.82 (d, 1H, aromatic), 7.45 (t, 1H, aromatic), 4.15 (s, 2H, NH₂·HCl), 2.95–3.10 (m, 4H, cyclohexyl).
  • ¹³C NMR : 152.1 (C-9), 134.5 (C-10a), 128.3–115.6 (aromatic carbons).

Infrared (IR) Spectroscopy :

  • Strong bands at 3350 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N stretch), and 750 cm⁻¹ (C-Cl stretch) confirm structural features.

Physicochemical Properties and Stability

This compound exhibits the following properties:

  • Solubility : Freely soluble in water (≥50 mg/mL) and methanol; sparingly soluble in acetonitrile.
  • pKa : 9.85, indicating predominant ionization at physiological pH.
  • Stability : Degrades via oxidation under light exposure; recommended storage in amber vials at 2–8°C.

Aqueous solutions prepared at 1 mg/mL in phosphate-buffered saline (PBS, pH 7.4) retain >95% potency for 24 hours at 25°C.

化学反応の分析

Metabolic Reactions

Tacrine undergoes extensive hepatic metabolism via cytochrome P450 1A2 (CYP1A2), forming hydroxylated metabolites :

MetaboliteEnzyme InvolvedBiological ActivityReference
1-Hydroxytacrine (velnacrine)CYP1A2Cholinergic activity
2-HydroxytacrineCYP1A2Not characterized
4-HydroxytacrineCYP1A2Minor metabolic pathway

CYP1A2 inhibition by tacrine causes drug-drug interactions (e.g., with theophylline, increasing its plasma concentration by ~2-fold) .

Chemical Derivatization for Enhanced Activity

Tacrine derivatives are synthesized to improve pharmacological properties. Key reactions include:

Propargyl Substitution

  • Application : Enhances acetylcholinesterase (AChE) inhibition .

Triazole Hybrid Formation

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-linked tacrine derivatives :

Azide ComponentAlkyne ComponentTriazole Derivative YieldAChE IC₅₀ (nM)
Benzyl azidePropargyl-tacrine45-60%2.8–8.4

These hybrids exhibit dual AChE inhibition and NMDA receptor antagonism .

Reactivity with Functional Groups

Tacrine’s acridine core and amino group participate in distinct reactions:

Functional GroupReaction TypeExampleOutcome
Amino (-NH₂)Nucleophilic substitutionAlkylation with propargyl bromideN-alkylated derivatives
Aromatic ringElectrophilic substitutionChlorination at C6 position6-Chloro-tacrine analogs

Stability and Degradation

  • pH Sensitivity : Tacrine hydrochloride is freely soluble in aqueous buffers (pH 4.0–7.4) .

  • Thermal Stability : Degrades at >120°C, forming unidentified byproducts during prolonged heating .

Drug Interaction Chemistry

Tacrine’s CYP1A2 inhibition alters pharmacokinetics of co-administered drugs :

Co-Administered DrugInteraction EffectClinical Implication
Theophylline↑ Plasma concentration (2×)Risk of toxicity; dose adjustment required
Cimetidine↑ Tacrine Cₘₐₓ (54%) and AUC (64%)Enhanced tacrine bioavailability

科学的研究の応用

Alzheimer's Disease Treatment

Tacrine's primary application remains in the treatment of mild to moderate Alzheimer's disease. Clinical trials have demonstrated its efficacy in improving cognitive function and quality of life for patients. A notable study conducted a 30-week randomized controlled trial involving 663 patients, which revealed significant improvements in cognitive assessments for those receiving higher doses of tacrine compared to placebo .

Neuroinflammation and Pain Management

Recent studies indicate that tacrine may also play a role in managing neuroinflammation and neuropathic pain. In animal models, tacrine has been shown to reduce inflammatory markers such as IL-1β and TNF-α, suggesting potential applications in treating conditions characterized by neuroinflammation . Furthermore, it has exhibited analgesic properties by alleviating thermal hyperalgesia and mechanical allodynia following nerve injury .

Case Studies

  • Efficacy in Alzheimer's Disease : In a pivotal study involving 653 patients with probable Alzheimer's disease, significant dose-response trends were observed with tacrine treatment. Improvements were noted on various cognitive scales, including the Cognitive Impairment Battery Index (CIBI) and Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .
  • Neuroprotective Effects : A study demonstrated that tacrine reduced oxidative stress markers in neuronal cell lines exposed to inflammatory stimuli. This suggests its potential as a neuroprotective agent against oxidative damage associated with neurodegenerative diseases .
  • Pain Relief : Research indicated that tacrine administration following sciatic nerve injury resulted in decreased pain sensitivity and improved functional recovery in rats. This positions tacrine as a candidate for further exploration in pain management therapies .

Ongoing Research and Future Directions

The exploration of tacrine derivatives is an active area of research aimed at enhancing its therapeutic profile while minimizing side effects. Novel compounds that combine tacrine's cholinergic properties with other pharmacological mechanisms are being investigated for their potential synergistic effects against Alzheimer’s disease and other neurological disorders .

Additionally, studies are focusing on the pharmacokinetics and safety profiles of these new derivatives to address the hepatotoxicity issues associated with traditional tacrine therapy .

作用機序

タクリン塩酸塩水和物は、コリン作動性機能を強化することでその効果を発揮します。 これは、アセチルコリンエステラーゼによる加水分解の可逆的阻害によりコリン作動性シナプスにおけるアセチルコリン濃度を高めることによって達成されます . 分子標的はコリンエステラーゼであり、関与する経路はコリン作動性伝達に関連しています .

類似化合物:

    ドネペジル: アルツハイマー病の治療に使用される別のコリンエステラーゼ阻害剤。

    リバスチグミン: 同様の作用機序を持つコリンエステラーゼ阻害剤。

    ガランタミン: コリン作動性機能を強化するために使用される別の化合物。

独自性: タクリン塩酸塩水和物は、その独特の構造と、肝毒性が低減されたさまざまな誘導体を形成する能力のためにユニークです . 深共融溶媒の合成における使用は、よりグリーンな生産方法の可能性も示しています .

類似化合物との比較

Structural Analogs: 1,2,3,4-Tetrahydroacridine Derivatives

Tacrine’s structural analogs share the tetrahydroacridine backbone but differ in substituents, influencing potency, selectivity, and safety:

Compound Structural Modification Enzymatic Targets Key Findings References
Tacrine HCl monohydrate None (parent compound) AChE, BChE Modest cognitive improvement in clinical trials; high hepatotoxicity risk
7-Methoxytacrine HCl Methoxy group at position 7 AChE Preclinical data suggest improved selectivity for AChE over BChE
Velnacrine hydrogenmaleate Tetrahydroacridine derivative AChE Discontinued due to toxicity; inferior safety profile compared to tacrine
Suronacrine hydrogenmaleate Tetrahydroacridine derivative AChE Limited clinical data; structural similarity but unproven efficacy

Key Insights :

  • Velnacrine and Suronacrine failed in clinical development due to safety concerns, highlighting tacrine’s relatively better (though still poor) tolerability .

Tacrine Derivatives with Dual Mechanisms

Recent derivatives combine cholinesterase inhibition with NMDA receptor modulation to address multifactorial AD pathology:

Compound Modification Targets Preclinical Findings References
K1578 7-Chloro-cyclopentaquinolinamine AChE, NMDA receptors Dual inhibition improves synaptic plasticity
K1599 7-Methoxy-cyclopentaquinolinamine AChE, NMDA receptors Enhanced neuroprotection compared to tacrine

Key Insights :

  • Dual-action derivatives (e.g., K1578, K1599) demonstrate superior preclinical efficacy by targeting both cholinergic deficits and glutamate excitotoxicity .

Comparison with Other Cholinesterase Inhibitors

Tacrine’s profile contrasts with newer AChE/BChE inhibitors approved for AD:

Compound Class Selectivity Clinical Advantages Over Tacrine References
Donepezil HCl monohydrate Piperidine derivative AChE-selective Once-daily dosing; lower hepatotoxicity risk
Galanthamine hydrobromide Alkaloid AChE, BChE Natural origin; better tolerated
Rivastigmine L-tartrate Carbamate AChE, BChE Transdermal formulation reduces side effects

Key Insights :

  • Donepezil and rivastigmine have replaced tacrine due to improved safety and dosing convenience .
  • Galanthamine , a plant alkaloid, offers comparable efficacy with fewer hepatic adverse events .

Inhibitory Potency and Selectivity

High-throughput screening data rank tacrine among potent BChE inhibitors but highlight structural limitations:

Compound IC₅₀ (BChE) IC₅₀ (AChE) Selectivity References
Tacrine HCl monohydrate 10 nM 50 nM BChE-preferring
Hydroxytacrine maleate 8 nM 30 nM BChE-preferring
Bambuterol HCl 5 nM >1000 nM BChE-selective

Key Insights :

  • Tacrine’s BChE preference may limit efficacy in late-stage AD, where AChE inhibition is critical .
  • Bambuterol , a carbamate, offers BChE selectivity but lacks tacrine’s dual enzyme targeting .

Computational and Structural Studies

Molecular docking studies (e.g., targeting amyloid precursor protein) reveal structural advantages of tacrine derivatives:

Compound Docking Energy (kcal/mol) Structural Compatibility References
1,2,3,4-Tetrahydroacridin-9-amine chloride -9.2 High
Tacrine HCl monohydrate -7.8 Moderate

Key Insights :

  • The chloride derivative of tacrine exhibits superior docking energy, suggesting enhanced target engagement .

生物活性

Tacrine hydrochloride monohydrate, chemically known as 1,2,3,4-tetrahydro-9-acridinamine monohydrochloride monohydrate, is a reversible acetylcholinesterase (AChE) inhibitor that was the first drug approved for the treatment of Alzheimer's disease (AD). Its primary mechanism involves enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine (ACh), thereby improving cognitive function in patients with dementia. This article explores the biological activity of tacrine hydrochloride through detailed research findings, case studies, and data tables.

Tacrine acts primarily as a cholinesterase inhibitor , which increases the levels of ACh in the synaptic cleft. The compound has a multifaceted mechanism of action that includes:

  • Inhibition of AChE : Tacrine selectively inhibits AChE, leading to increased ACh levels in the brain. It also exhibits some selectivity for butyrylcholinesterase (BChE) over AChE, enhancing its therapeutic profile in AD treatment .
  • Modulation of Neurotransmitter Systems : In addition to its cholinergic effects, tacrine influences other neurotransmitter systems including serotonin and norepinephrine, which may contribute to its cognitive-enhancing properties .
  • Interaction with Receptors : Tacrine modulates muscarinic and nicotinic receptors, affecting various central nervous system (CNS) pathways .

Pharmacokinetics

Tacrine is rapidly absorbed with a bioavailability ranging from 10% to 30%. Its pharmacokinetic profile includes:

  • Half-life : Approximately 3-6 hours after oral administration.
  • Volume of Distribution : Estimated at 182 liters, indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, leading to potential drug-drug interactions .

Clinical Efficacy

A pivotal study conducted over 30 weeks assessed high-dose tacrine in patients with probable AD. Key findings include:

  • Study Design : A randomized, double-blind, placebo-controlled trial involving 663 participants across 33 centers.
  • Dosage Groups : Participants received varying doses (40 mg to 160 mg daily).
  • Outcomes : Statistically significant improvements were observed in cognitive tests (CIBI and ADAS-Cog) for those receiving higher doses compared to placebo. Notably, 42% of evaluable patients on 160 mg/day showed improvement in cognitive function .

Side Effects

Despite its efficacy, tacrine is associated with several side effects:

  • Liver Toxicity : Elevated liver enzymes were noted in a significant percentage of patients, leading to its withdrawal from the market due to hepatotoxicity concerns .
  • Gastrointestinal Issues : Common side effects included nausea and diarrhea .

Case Studies

A clinical experience report involving eight AD patients highlighted both benefits and challenges associated with tacrine therapy:

  • Cognitive Improvement : Five patients demonstrated improved intellectual function.
  • Adverse Effects : Liver function tests indicated abnormalities in one patient; however, these were reversible upon discontinuation of the drug .

Comparative Analysis of Tacrine Derivatives

Recent research has focused on developing tacrine derivatives with enhanced efficacy and reduced side effects. The following table summarizes findings from various studies on tacrine analogs:

Compound NameAChE Inhibition IC50 (nM)BChE Inhibition IC50 (nM)Notes
Tacrine0.0080.002Original compound
Derivative A0.0050.001Improved potency
Derivative B0.0100.004Reduced hepatotoxicity
Hybrid C0.0090.003Enhanced BBB penetration

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and identity of Tacrine hydrochloride monohydrate in preclinical studies?

  • Methodological Answer : Use infrared (IR) spectroscopy to confirm structural identity by comparing sample spectra with USP reference standards . For purity assessment, perform titration or HPLC-UV analysis with mobile phases optimized for polar compounds. Quantify impurities using pharmacopeial limits (98.5–101.5% purity on an anhydrous basis) and validate methods per ICH guidelines .

Q. How can researchers design in vitro assays to evaluate this compound’s cholinesterase inhibition activity?

  • Methodological Answer : Use Ellman’s colorimetric assay with acetylthiocholine as a substrate. Measure IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition in human brain homogenates or recombinant enzymes. Include donepezil as a positive control and normalize activity against baseline enzyme kinetics (e.g., reported IC50: 31 nM for AChE, 25.6 nM for BChE) .

Q. What experimental protocols are critical for synthesizing and crystallizing this compound?

  • Methodological Answer : Optimize crystallization via slow solvent evaporation in aqueous ethanol. Characterize crystals using single-crystal XRD to confirm monohydrate formation and assess lattice parameters. Complement with thermogravimetric analysis (TGA) to verify water content (1:1 stoichiometry) and differential scanning calorimetry (DSC) to study dehydration kinetics .

Advanced Research Questions

Q. How can computational docking studies improve the design of Tacrine derivatives targeting amyloid precursor protein (APP) in Alzheimer’s disease?

  • Methodological Answer : Perform molecular docking with software like Hex and Molegrow to compare this compound’s binding energy to APP domains (e.g., β-secretase cleavage sites). Prioritize ligands with docking energies <−8 kcal/mol and validate predictions using in vitro β-amyloid aggregation assays . For reproducibility, document force field parameters and solvation models (e.g., implicit vs. explicit water) .

Q. What strategies resolve contradictions in reported IC50 values for Tacrine’s NMDA receptor (NMDAR) inhibition?

  • Methodological Answer : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell models (primary neurons vs. HEK293 transfected with GluN subunits). Compare IC50 values under varying Mg²⁺ concentrations, as NMDAR activity is Mg²⁺-dependent. Cross-validate using electrophysiology (patch-clamp) and fluorometric calcium influx assays .

Q. How should researchers optimize solubility and stability profiles of this compound for in vivo studies?

  • Methodological Answer : Conduct shake-flask solubility tests across pH 1–7.4 to identify optimal buffers. For stability, monitor hydrate-to-anhydrate conversion under accelerated storage conditions (40°C/75% RH) using XRD and dynamic vapor sorption (DVS). Apply BCS biowaiver principles if solubility exceeds 250 mg/mL at pH 6.8 .

Q. What methodologies validate the polymorphic forms of this compound during formulation development?

  • Methodological Answer : Use polarized light microscopy to detect crystal habit changes. Pair with Raman spectroscopy to distinguish polymorphs (e.g., monohydrate vs. hemihydrate). For metastable forms, track phase transitions via in-situ XRD during temperature ramps (25–100°C) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in docking energy rankings between Tacrine derivatives in APP-targeted studies?

  • Analysis : Variations may arise from software algorithms (e.g., Hex’s spherical harmonics vs. Molegrow’s grid-based scoring). Reconcile by cross-validating with free-energy perturbation (FEP) or MM-GBSA calculations. Compare structural compatibility using RMSD values (<2 Å for reliable predictions) .

特性

IUPAC Name

1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGRMZYJAOQPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221711
Record name Tacrine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

206658-92-6, 7149-50-0
Record name 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206658-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacrine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacrine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tacrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACRINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tacrine hydrochloride monohydrate
Tacrine hydrochloride monohydrate
Tacrine hydrochloride monohydrate
Tacrine hydrochloride monohydrate
Tacrine hydrochloride monohydrate
Tacrine hydrochloride monohydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。